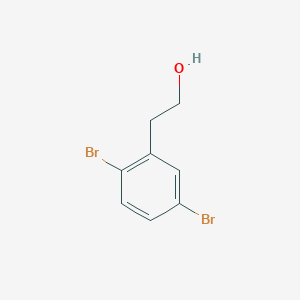

2-(2,5-Dibromophenyl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

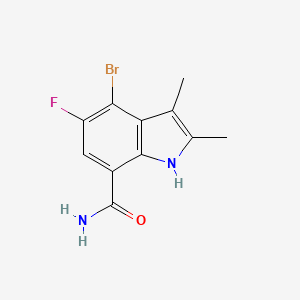

2-(2,5-Dibromophenyl)ethan-1-ol is a brominated organic compound that has attracted interest in the scientific community for its potential in various applications, including liquid crystal technology and material science. This compound's unique structure, featuring bromine atoms on the phenyl ring and a hydroxyl group on the ethane chain, contributes to its distinctive chemical and physical properties.

Synthesis Analysis

The synthesis of 2-(2,5-Dibromophenyl)ethan-1-ol and its derivatives can involve multiple steps, including direct C-H hydroxylation of biphenyl-2-ols and other advanced organic synthesis techniques. For example, Percec and Zuber (1992) described the synthesis of flexible polyethers based on similar phenyl ethane structures with various substituents, indicating the versatility of synthetic approaches for such compounds (Percec & Zuber, 1992).

Molecular Structure Analysis

The molecular structure of 2-(2,5-Dibromophenyl)ethan-1-ol and its derivatives has been characterized using techniques such as X-ray crystallography. Brahmia et al. (2021) provided insights into the structural properties of a closely related brominated compound, demonstrating the influence of bromine substituents on the compound's crystalline structure (Brahmia et al., 2021).

Applications De Recherche Scientifique

Catalysis and Ligand Design : In the field of organometallic chemistry, this compound has applications in the synthesis and evaluation of ruthenium complexes for catalytic asymmetric transfer hydrogenation processes (Yang et al., 1997).

Metabolic Studies : It's involved in metabolism studies, particularly in understanding the metabolic pathways of certain psychoactive substances in rat models (Kanamori et al., 2002).

Enantioselective Synthesis : This compound is crucial in the synthesis of optically pure C2-symmetric diols, used as catalysts in enantioselective alkylation of aromatic aldehydes with diethylzinc (Gök & Kekec, 2014).

Photophysical and Electroluminescent Properties : It plays a role in the study of the photophysical and electroluminescent properties of various metal acetylide complexes, important for organic light-emitting diodes (OLEDs) technology (Shu et al., 2017).

Molecular Architecture in Polymer Science : It's used in the preparation of polymers with controlled molecular architecture, particularly in the development of dendritic macromolecules (Hawker & Fréchet, 1990).

Colorimetric and Fluorescent Probes : This compound is foundational in designing cell-permeable long-wavelength fluorophores for highly selective detection of metal ions, which is significant in environmental monitoring and biological systems (Zhu et al., 2014).

Propriétés

IUPAC Name |

2-(2,5-dibromophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPGCUJQYZFROA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCO)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dibromophenyl)ethan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2492150.png)

![(11S)-7,7,11-Tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol](/img/structure/B2492151.png)

![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492152.png)

![4-{6-[(4-Methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2492156.png)

![4-amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2492157.png)

![(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid](/img/structure/B2492160.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2492161.png)

![5-ethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B2492165.png)

![N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2492168.png)